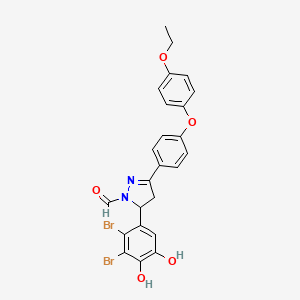

LXQ-217

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H20Br2N2O5 |

|---|---|

Poids moléculaire |

576.2 g/mol |

Nom IUPAC |

3-(2,3-dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde |

InChI |

InChI=1S/C24H20Br2N2O5/c1-2-32-15-7-9-17(10-8-15)33-16-5-3-14(4-6-16)19-12-20(28(13-29)27-19)18-11-21(30)24(31)23(26)22(18)25/h3-11,13,20,30-31H,2,12H2,1H3 |

Clé InChI |

MWOJKKLJPNRZDD-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN(C(C3)C4=CC(=C(C(=C4Br)Br)O)O)C=O |

Origine du produit |

United States |

Foundational & Exploratory

HPN217: A Tri-Specific T-Cell Engaging Construct for the Treatment of Multiple Myeloma - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPN217 is an investigational trispecific T-cell activating construct (TriTAC®) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] Developed by Harpoon Therapeutics, this novel immunotherapy redirects the patient's own T-cells to recognize and eliminate malignant plasma cells expressing B-cell maturation antigen (BCMA).[1][2] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and clinical findings for HPN217, intended for professionals in the field of oncology and drug development.

Core Mechanism of Action

HPN217 is a single polypeptide chain of approximately 53 kDa, engineered with three distinct binding domains:

-

Anti-BCMA Domain: This domain specifically targets the B-cell maturation antigen (BCMA), a tumor necrosis factor receptor superfamily member that is highly expressed on the surface of malignant plasma cells in nearly all multiple myeloma patients.[3][4]

-

Anti-CD3ε Domain: This domain engages the epsilon subunit of the CD3 complex on the surface of T-cells, a critical component of the T-cell receptor (TCR) complex.[2]

-

Anti-Human Serum Albumin (HSA) Domain: This domain binds to serum albumin, a feature designed to extend the circulating half-life of the molecule.[2][4]

The simultaneous engagement of BCMA on a myeloma cell and CD3 on a T-cell by HPN217 creates an immunological synapse, bringing the T-cell into close proximity with the cancer cell.[4] This forced interaction leads to T-cell activation, proliferation, and the subsequent cytotoxic killing of the BCMA-positive myeloma cell.[5] The binding to HSA allows for a longer half-life, potentially enabling less frequent dosing.[4]

Preclinical Data

Binding Affinity and In Vitro Cytotoxicity

HPN217 has demonstrated specific and potent binding to its three targets. The binding affinities were determined using biolayer interferometry.[6]

| Target | Binding Affinity (KD) |

| Recombinant Human BCMA | 5.5 nM |

| Recombinant Human CD3ε | 17 nM |

| Human Serum Albumin (HSA) | 6 nM |

| Table 1: Binding Affinities of HPN217 [6] |

In vitro studies have confirmed the potent and BCMA-dependent cytotoxic activity of HPN217. T-cell dependent cellular cytotoxicity (TDCC) assays were conducted using various multiple myeloma cell lines co-cultured with human T-cells.

| Cell Line | BCMA Expression (copies/cell) | HPN217 EC50 |

| RPMI-8226 | ~5,600 | 0.05 - 0.7 nM |

| Jeko-1 | ~2,200 | 0.05 - 0.7 nM |

| MOLP8 | Not specified in provided results | Not specified in provided results |

| KMS-12-BM | Not specified in provided results | Not specified in provided results |

| MM.1S | Not specified in provided results | Not specified in provided results |

| Table 2: In Vitro Cytotoxicity of HPN217 in Multiple Myeloma Cell Lines [4][6][7] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of HPN217 has been evaluated in multiple myeloma xenograft models. These studies have demonstrated dose-dependent tumor growth inhibition.

| Xenograft Model | Key Findings |

| Disseminated MOLP8 | Combination with a γ-secretase inhibitor (LY3039478) led to decreased tumor burden and increased survival compared to monotherapy.[8] |

| RPMI-8226 | Dose-dependent tumor growth suppression.[4] |

| Jeko-1 | Dose-dependent tumor growth suppression.[4] |

| Table 3: In Vivo Efficacy of HPN217 in Xenograft Models |

Pharmacokinetics

Pharmacokinetic studies in cynomolgus monkeys have demonstrated that HPN217 has an extended serum half-life.

| Parameter | Value |

| Serum Half-life | 64 to 85 hours |

| Table 4: Pharmacokinetic Profile of HPN217 in Cynomolgus Monkeys [6] |

Clinical Development: Phase 1 Trial (NCT04184050)

HPN217 is currently being evaluated in a Phase 1/2, open-label, multicenter, dose-escalation and expansion study in patients with relapsed/refractory multiple myeloma.[5][9]

Study Design

-

Part 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[5]

-

Part 2 (Dose Expansion): To evaluate the safety and efficacy of HPN217 at the RP2D.[5]

-

Dosing Schedule: Intravenous infusion once weekly.[5]

Clinical Efficacy and Safety

Interim results from the Phase 1 study have shown promising clinical activity and a manageable safety profile in heavily pre-treated patients.

| Efficacy Endpoint | Result |

| Overall Response Rate (ORR) in higher dose cohorts (12 mg or 24 mg) | 77% |

| Table 5: Interim Efficacy Results from the Phase 1 Trial of HPN217 [10] |

The most common treatment-emergent adverse event is cytokine release syndrome (CRS), which has been predominantly Grade 1 or 2 and occurred mainly during the initial doses.[10] Importantly, no immune effector cell-associated neurotoxicity syndrome (ICANS) has been reported.[10]

Experimental Protocols

Disclaimer: The following experimental protocols are generalized methodologies based on publicly available information from Harpoon Therapeutics' presentations and publications. Detailed, proprietary protocols are not publicly available.

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

-

Cell Culture: Culture BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, MOLP8) and isolate human T-cells from healthy donors.

-

Co-culture: Plate target myeloma cells and effector T-cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of HPN217.

-

Incubation: Incubate the co-culture for a specified period (e.g., 48-72 hours).

-

Cytotoxicity Assessment: Measure cell lysis using a validated method such as:

-

LDH Release Assay: Quantify lactate (B86563) dehydrogenase (LDH) released from lysed cells.

-

Flow Cytometry: Use viability dyes (e.g., 7-AAD, Propidium Iodide) to quantify dead target cells.

-

-

Data Analysis: Calculate the percentage of specific lysis and determine the EC50 value of HPN217.

Multiple Myeloma Xenograft Model

-

Animal Model: Utilize immunodeficient mice (e.g., NSG mice).

-

Cell Implantation: Implant a human multiple myeloma cell line (e.g., MOLP8) intravenously to establish a disseminated disease model.

-

T-Cell Engraftment: Co-implant human T-cells to provide an immune effector component.

-

Treatment: Once tumor burden is established, administer HPN217 intravenously at various dose levels and schedules.

-

Monitoring: Monitor tumor progression through bioluminescence imaging or other appropriate methods. Track animal body weight and clinical signs.

-

Endpoint: Euthanize animals at a predetermined endpoint (e.g., significant tumor burden, clinical signs of distress) and analyze survival data.

Conclusion

HPN217 represents a promising novel therapeutic for patients with relapsed/refractory multiple myeloma. Its tri-specific design, which engages T-cells to target BCMA-expressing myeloma cells while benefiting from an extended half-life, has demonstrated potent anti-tumor activity in preclinical models and encouraging efficacy and a manageable safety profile in early clinical trials. Further clinical development is ongoing to fully elucidate the therapeutic potential of this innovative T-cell engager.

References

- 1. Harpoon Therapeutics Presents Interim Clinical Data from its Ongoing Phase 1/2 Study and New Preclinical Results for BCMA-targeting TriTAC® HPN217 at the 63rd ASH Annual Meeting and Exposition - BioSpace [biospace.com]

- 2. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]

- 6. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Harpoon Therapeutics Presents Preclinical Results for Novel T Cell Engagers HPN217 and HPN328 at AACR 2023 - BioSpace [biospace.com]

- 9. cancernetwork.com [cancernetwork.com]

- 10. onclive.com [onclive.com]

HPN217 Trispecific Antibody: A Technical Guide to Design, Structure, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the HPN217 trispecific antibody, a promising therapeutic for relapsed/refractory multiple myeloma. The document details its core design, mechanism of action, and summarizes key preclinical and clinical data. Methodologies for critical experiments are outlined to provide a framework for researchers in the field.

Core Design and Structure of HPN217

HPN217 is a trispecific T-cell activating construct (TriTAC) engineered to engage three distinct targets: B-cell maturation antigen (BCMA), the CD3 epsilon subunit of the T-cell receptor complex, and human serum albumin (HSA).[1][2] This novel design is a single, stable polypeptide chain with a molecular weight of approximately 53 kDa, produced in Chinese Hamster Ovary (CHO) cells.[3]

The structure consists of three primary domains:

-

Anti-BCMA Domain: This portion of the antibody specifically targets BCMA, a protein highly expressed on the surface of multiple myeloma cells.[1][4]

-

Anti-CD3 Domain: This domain binds to the CD3 receptor on T-cells, effectively redirecting these immune cells to the tumor site.[1]

-

Anti-Albumin Domain: By binding to human serum albumin, this domain significantly extends the half-life of HPN217 in circulation, allowing for more convenient dosing schedules.[1]

This small, globular protein structure is designed for efficient tissue penetration and a favorable safety profile.[2]

Mechanism of Action: A Tri-Targeted Approach

The therapeutic action of HPN217 is initiated by its simultaneous binding to both a myeloma cell and a T-cell. This bridging action brings the T-cell into close proximity with the cancer cell, leading to T-cell activation and subsequent tumor cell lysis.[3] The extended half-life, facilitated by the albumin-binding domain, ensures sustained anti-tumor activity.[1]

Quantitative Data Summary

A summary of key quantitative data from preclinical and clinical studies of HPN217 is presented below.

Table 1: Preclinical Binding Affinities and In Vitro Efficacy

| Target | Binding Affinity (K D , nM) | In Vitro Cytotoxicity (EC 50 , nM) | Reference |

| Recombinant Human BCMA | 5.5 | 0.05 - 0.7 | [3][5] |

| Human Serum Albumin (HSA) | 6 | N/A | [3][5] |

| Recombinant Human CD3ε | 17 | N/A | [3][5] |

Table 2: Pharmacokinetic Properties

| Species | Half-life | Reference |

| Cynomolgus Monkey | 64 - 85 hours | [5][6] |

| Human | Median 68 hours (range 26-197) | [7][8] |

Table 3: Phase 1 Clinical Trial (NCT04184050) Efficacy in Relapsed/Refractory Multiple Myeloma

| Dose Level | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Reference |

| 12 mg | 63% (12/19) | 53% (10/19) | [1][9] |

| 12 mg and 24 mg (step-dosing) | 77% (10/13) | 46% | [3][4] |

Table 4: Phase 1 Clinical Trial (NCT04184050) Safety Profile

| Adverse Event | Rate (at 12 mg dose) | Grade | Reference |

| Cytokine Release Syndrome (CRS) | 16% | Grade 1-2 | [1][9] |

| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 0% | N/A | [1][9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard practices and available information on HPN217 studies.

Biolayer Interferometry for Binding Kinetics

This protocol outlines the determination of binding affinities of HPN217 to its targets.

Methodology:

-

Sensor Hydration: Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.

-

Ligand Immobilization: Biotinylated recombinant human BCMA, CD3ε, or HSA is loaded onto the SA biosensors to a target signal level.

-

Baseline Establishment: A stable baseline is established by dipping the loaded biosensors into kinetics buffer for 60 seconds.

-

Association: The biosensors are then moved into wells containing serial dilutions of HPN217 in kinetics buffer to measure the association rate (kon) for 120-300 seconds.

-

Dissociation: Subsequently, the biosensors are moved back into the baseline buffer wells to measure the dissociation rate (koff) for 300-600 seconds.

-

Data Analysis: The resulting sensorgrams are analyzed using the instrument's data analysis software. A 1:1 binding model is typically used to fit the curves and calculate the association constant (kon), dissociation constant (koff), and the equilibrium dissociation constant (K D ).

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

This protocol details the in vitro assessment of HPN217's ability to induce T-cell-mediated killing of myeloma cells.

Methodology:

-

Cell Preparation:

-

Target Cells: BCMA-positive multiple myeloma cell lines (e.g., MM.1S) are harvested, washed, and resuspended in assay medium. They are then labeled with a viability dye (e.g., Calcein-AM).

-

Effector Cells: Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

-

-

Co-culture:

-

Labeled target cells are plated in a 96-well plate.

-

Serial dilutions of HPN217 are added to the wells.

-

Effector T-cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

-

Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO 2 incubator.

-

Data Acquisition: Cell lysis is quantified by measuring the release of the viability dye into the supernatant using a fluorescence plate reader.

-

Data Analysis: The percentage of specific lysis is calculated for each HPN217 concentration. The EC 50 value, representing the concentration of HPN217 that induces 50% of the maximum cell lysis, is determined by plotting the percentage of specific lysis against the log of the antibody concentration and fitting the data to a four-parameter logistic regression model.

Multiple Myeloma Xenograft Mouse Model

This protocol describes an in vivo model to evaluate the anti-tumor efficacy of HPN217.

Methodology:

-

Cell Line and Animal Strain:

-

Tumor Implantation:

-

A suspension of MM.1S cells (e.g., 5-10 x 10 6 cells) in a mixture of PBS and Matrigel is subcutaneously injected into the flank of each mouse.[11]

-

-

Tumor Growth and Treatment:

-

Tumor growth is monitored by caliper measurements.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

HPN217 is administered intravenously at various dose levels and schedules. The control group receives a vehicle control.

-

-

Efficacy Evaluation:

-

Tumor volumes and body weights are measured regularly (e.g., twice weekly).

-

The study is terminated when tumors in the control group reach a specified maximum size.

-

Tumor growth inhibition is calculated to determine the in vivo efficacy of HPN217.

-

Pharmacokinetic Analysis in Cynomolgus Monkeys

This protocol outlines the assessment of the pharmacokinetic profile of HPN217.

Methodology:

-

Animal Model and Dosing:

-

Naïve, healthy cynomolgus monkeys are used for the study.

-

HPN217 is administered as a single intravenous (IV) bolus injection at different dose levels.

-

-

Sample Collection:

-

Blood samples are collected from each animal at multiple time points pre- and post-dose (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours).

-

Serum is isolated from the blood samples and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

The concentration of HPN217 in the serum samples is determined using a validated enzyme-linked immunosorbent assay (ELISA) or a similar ligand-binding assay.

-

-

Pharmacokinetic Parameter Calculation:

-

The serum concentration-time data is analyzed using non-compartmental analysis with pharmacokinetic software (e.g., WinNonlin).

-

Key PK parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t ½ ), are calculated.

-

This technical guide provides a foundational understanding of the HPN217 trispecific antibody. The provided data and protocols are intended to support further research and development in the field of multiple myeloma therapeutics.

References

- 1. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data in Relapsed/Refractory Multiple Myeloma (RRMM) at ASH 2023 and Announces Selection of Recommended Phase 2 Dose (RP2D) - BioSpace [biospace.com]

- 2. Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]

- 9. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

HPN217: A Technical Overview of its Binding Affinity to BCMA and CD3

For Researchers, Scientists, and Drug Development Professionals

HPN217 is a tri-specific T-cell activating construct (TriTAC) designed for the treatment of multiple myeloma. It functions by redirecting T-cells to recognize and eliminate tumor cells that express B-cell maturation antigen (BCMA). This document provides an in-depth technical guide on the binding affinity of HPN217 to its primary targets, BCMA and CD3, detailing the experimental methodologies and the subsequent signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of HPN217 to recombinant human BCMA and the epsilon subunit of the T-cell receptor (CD3ε) has been quantitatively determined using biolayer interferometry. The equilibrium dissociation constants (Kd) are summarized in the table below. A lower Kd value indicates a stronger binding affinity. HPN217 also incorporates a domain for binding to human serum albumin (HSA) to extend its serum half-life.

| Target Antigen | Binding Affinity (Kd) in nM |

| Human BCMA | 5.5 |

| Human CD3ε | 17 |

| Human Serum Albumin (HSA) | 6 |

Experimental Protocol: Biolayer Interferometry

The binding kinetics of HPN217 to its targets were characterized using biolayer interferometry (BLI), a label-free technology for measuring biomolecular interactions. While the specific proprietary protocol for HPN217 is not publicly available, a general methodology for such an assay is outlined below.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the binding of HPN217 to human BCMA and CD3ε.

Materials:

-

Biolayer interferometry instrument (e.g., Octet system)

-

Streptavidin (SA) biosensors

-

Recombinant biotinylated human BCMA

-

Recombinant biotinylated human CD3ε

-

Purified HPN217

-

Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

96-well microplates

Procedure:

-

Sensor Hydration: Streptavidin biosensors are hydrated in kinetics buffer for at least 10 minutes.

-

Analyte Preparation: A dilution series of HPN217 in kinetics buffer is prepared.

-

Baseline: The hydrated biosensors are dipped into wells containing kinetics buffer to establish a stable baseline.

-

Ligand Immobilization: The biosensors are moved to wells containing either biotinylated human BCMA or biotinylated human CD3ε to allow for immobilization of the ligand onto the sensor surface.

-

Second Baseline: A second baseline is established by dipping the ligand-coated biosensors into kinetics buffer.

-

Association: The biosensors are then moved into the wells containing the HPN217 dilution series to measure the association of HPN217 to the immobilized ligand in real-time.

-

Dissociation: Finally, the biosensors are moved back to wells containing kinetics buffer to measure the dissociation of the HPN217.

-

Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to fit the association and dissociation curves to a 1:1 binding model, from which the ka, kd, and Kd values are calculated.

Experimental workflow for determining binding affinity using biolayer interferometry.

HPN217 Mechanism of Action and Signaling Pathway

HPN217 is a Tri-specific T-cell Activating Construct (TriTAC) that simultaneously binds to BCMA on multiple myeloma cells and the CD3 complex on T-cells.[1] This dual binding brings the T-cell into close proximity with the cancer cell, forming an immunological synapse. The engagement of the CD3 receptor by HPN217 triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and ultimately, the cytotoxic killing of the BCMA-expressing tumor cell.[1]

The signaling pathway initiated by CD3 engagement is a well-characterized cascade of phosphorylation events. Upon HPN217-mediated crosslinking of the T-cell receptor (TCR), the lymphocyte-specific protein tyrosine kinase (Lck) is activated. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 subunits. This phosphorylation creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). ZAP-70, once recruited and activated by Lck, proceeds to phosphorylate downstream adaptor proteins such as LAT (Linker for Activation of T-cells) and SLP-76. The phosphorylation of these adaptors leads to the activation of multiple downstream signaling pathways, including the PLCγ-Ca2+-NFAT pathway, the RAS-MAPK pathway, and the PKC-NF-κB pathway. The culmination of these signaling events is the transcription of genes encoding for cytokines (like IFN-γ and TNF-α), cytotoxic granules (perforin and granzymes), and molecules promoting T-cell proliferation and survival, leading to a potent anti-tumor response.

Signaling pathway of HPN217-mediated T-cell activation.

References

HPN217: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPN217 is a novel, tri-specific T-cell activating construct (TriTAC) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] It is engineered to redirect T-cells to kill B-cell maturation antigen (BCMA)-expressing tumor cells. This document provides a comprehensive technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of HPN217, summarizing key preclinical and clinical data.

Mechanism of Action

HPN217 is a single polypeptide chain of approximately 53 kDa, consisting of three distinct binding domains:[2]

-

An anti-BCMA domain for binding to multiple myeloma cells.

-

An anti-CD3 domain for engaging T-cells.

-

An anti-albumin domain to extend the molecule's half-life.[1]

By simultaneously binding to BCMA on myeloma cells and CD3 on T-cells, HPN217 facilitates the formation of a cytolytic synapse, leading to T-cell activation and subsequent killing of the cancer cells.[2][3] The albumin-binding domain contributes to a prolonged half-life, allowing for less frequent dosing.[1][2]

Caption: Mechanism of action of HPN217.

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic properties of HPN217 were evaluated in cynomolgus monkeys.[2][4]

| Parameter | Value | Species | Doses |

| Terminal Half-life (t½) | 70-84 hours[5] | Cynomolgus Monkey | 0.01, 0.1, or 1 mg/kg[4] |

| Pharmacokinetics | Linear PK behavior over the dose range[4] | Cynomolgus Monkey | 0.01, 0.1, or 1 mg/kg[4] |

Clinical Pharmacokinetics

In the Phase 1 clinical trial (NCT04184050), HPN217 demonstrated dose-proportional and linear pharmacokinetics.[6][7]

| Parameter | Value | Patient Population |

| Median Half-life (t½) | 66 hours (range 26 to 197 h)[6][7] | Relapsed/Refractory Multiple Myeloma |

Pharmacodynamics

Preclinical Pharmacodynamics

The in vitro activity of HPN217 was assessed through T-cell dependent cellular cytotoxicity (TDCC) assays.[2]

| Parameter | Value | Assay |

| Binding Affinity (Kd) to human BCMA | 5.5 nM[2] | Biolayer Interferometry[2] |

| Binding Affinity (Kd) to human serum albumin (HSA) | 6 nM[2] | Biolayer Interferometry[2] |

| Binding Affinity (Kd) to human CD3ε | 17 nM[2] | Biolayer Interferometry[2] |

| In vitro Cytotoxicity (EC50) | 0.05 to 0.7 nM[2] | T-cell dependent cellular cytotoxicity (TDCC) assays[2] |

In vivo preclinical studies in xenograft models of multiple myeloma and lymphoma demonstrated dose-dependent tumor growth inhibition.[5] Effective anti-tumor activity was observed even in models with low BCMA receptor copy numbers (approximately 2,200 per cell).[5]

Clinical Pharmacodynamics

The clinical activity of HPN217 was evaluated in a Phase 1 trial in patients with heavily pretreated RRMM.[1]

| Parameter | Value | Dose Level | Patient Population |

| Overall Response Rate (ORR) | 77%[1][8] | 12 mg or 24 mg[1] | Relapsed/Refractory Multiple Myeloma |

| Very Good Partial Response (VGPR) or better | 46%[1] | 12 mg or 24 mg[1] | Relapsed/Refractory Multiple Myeloma |

| Median time on treatment for responders | 7 months[1] | Higher doses (12 mg or 24 mg)[1] | Relapsed/Refractory Multiple Myeloma |

| Minimal Residual Disease (MRD) negativity | 3 out of 3 evaluated patients were MRD negative[1][8] | Not specified | Relapsed/Refractory Multiple Myeloma |

Experimental Protocols

Biolayer Interferometry

Binding affinities of HPN217 to recombinant human BCMA, HSA, and CD3ε were determined using biolayer interferometry.[2] This technique measures the change in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate, allowing for real-time monitoring of macromolecular interactions.

Caption: Biolayer interferometry experimental workflow.

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

The in vitro cytotoxic potential of HPN217 was evaluated using TDCC assays.[2] In these assays, target tumor cells expressing BCMA are co-cultured with T-cells in the presence of varying concentrations of HPN217. The ability of HPN217 to induce T-cell mediated killing of the tumor cells is then quantified to determine the EC50 value.

Caption: T-cell dependent cellular cytotoxicity assay workflow.

Phase 1 Clinical Trial (NCT04184050)

This is an ongoing, open-label, multicenter, dose-escalation, and expansion study evaluating the safety, tolerability, and pharmacokinetics of HPN217 in patients with relapsed/refractory multiple myeloma.[9] The study design includes both fixed-dose and step-dosing regimens, with HPN217 administered intravenously once weekly.[6] Primary objectives are to characterize safety and tolerability and to determine the recommended Phase 2 dose.[6]

Safety and Tolerability

In the Phase 1 trial, HPN217 has been generally well-tolerated.[1] The most common treatment-emergent adverse events included anemia, fatigue, and cytokine release syndrome (CRS).[6] CRS was predominantly Grade 1 or 2 and occurred mainly during the initial doses, with a low incidence of 29% in patients receiving step-up dosing.[1] No immune effector cell-associated neurotoxicity syndrome (ICANS) events have been reported.[1]

Conclusion

HPN217, a tri-specific T-cell engager targeting BCMA, has demonstrated a promising pharmacokinetic and pharmacodynamic profile in both preclinical and clinical studies. Its extended half-life supports a convenient dosing schedule, and it has shown significant clinical activity with a manageable safety profile in heavily pretreated multiple myeloma patients. Ongoing clinical development will further define its role in the treatment of this disease.

References

- 1. onclive.com [onclive.com]

- 2. researchgate.net [researchgate.net]

- 3. onclive.com [onclive.com]

- 4. Study of HPN217 in Participants With Relapsed/Refractory Multiple Myeloma MK-4002 (MK-4002-001) [clin.larvol.com]

- 5. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]

- 6. citedrive.com [citedrive.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. cancernetwork.com [cancernetwork.com]

HPN217: A Technical Deep Dive into Albumin-Mediated Half-Life Extension for Multiple Myeloma Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core mechanism behind the extended half-life of HPN217, a tri-specific T-cell activating construct (TriTAC®) in development for relapsed/refractory multiple myeloma (RRMM). By incorporating a human serum albumin (HSA) binding domain, HPN217 leverages a natural transport mechanism to prolong its circulation time, enhancing its therapeutic potential.

Core Concept: Tri-Specific Engagement with an Albumin Anchor

HPN217 is a single polypeptide chain of approximately 53-50 kDa, engineered with three distinct binding domains:

-

An N-terminal single-domain antibody (sdAb) that targets B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells.[1]

-

A central sdAb that binds to human serum albumin (HSA).[1]

-

A C-terminal single-chain variable fragment (scFv) that engages the CD3ε subunit of the T-cell receptor complex on T-cells.[1]

This tri-specific design facilitates the formation of an immunological synapse between a T-cell and a myeloma cell, leading to T-cell activation and subsequent lysis of the cancer cell.[1][2] The inclusion of the albumin-binding domain is a key differentiator from other T-cell engaging therapies, offering a unique strategy for half-life extension without the use of a larger Fc domain.[1][2]

Quantitative Analysis of HPN217's Pharmacokinetics and Binding Affinities

The extended half-life and potent binding characteristics of HPN217 have been quantified in both preclinical and clinical studies. The following tables summarize the key quantitative data available.

Table 1: Pharmacokinetic Parameters of HPN217

| Parameter | Species | Dose Range | Value | Citation |

| Serum Half-Life | Cynomolgus Monkey | 0.01, 0.1, or 1 mg/kg (single dose) | 64 to 85 hours | [1] |

| Median Half-Life | Human (Phase 1 Study) | Not specified | 68 hours (range 26-197 hours) | [3][4] |

| Median Half-Life | Human (Phase 1 Study) | Not specified | 74 hours (range 38-197 hours) | [5][6] |

| Median Half-Life | Human (Phase 1 Study) | Not specified | 66 hours (range 26-197 hours) | [7] |

Table 2: Binding Affinities of HPN217

| Target | Method | KD (nM) | Citation |

| Recombinant Human BCMA | Biolayer Interferometry | 5.5 | [2] |

| Human Serum Albumin (HSA) | Biolayer Interferometry | 6 | [2] |

| Recombinant Human CD3ε | Biolayer Interferometry | 17 | [2] |

Experimental Methodologies

Biolayer Interferometry for Binding Affinity Measurement

The binding affinities (KD) of HPN217 to its three targets were determined using biolayer interferometry.[2] While the specific instrument and detailed parameters are not publicly available, a general protocol for such an experiment would involve:

-

Immobilization: One of the binding partners (e.g., recombinant human BCMA, HSA, or CD3ε) is immobilized onto the surface of a biosensor tip.

-

Association: The biosensor tip is then dipped into a solution containing HPN217 at various concentrations, allowing for the association of the two molecules. The change in the interference pattern of light reflecting from the tip surface is measured in real-time, which is proportional to the amount of bound HPN217.

-

Dissociation: The biosensor tip is moved to a buffer-only solution, and the dissociation of HPN217 from the immobilized target is monitored.

-

Data Analysis: The association and dissociation rate constants (kon and koff) are calculated from the sensorgram data. The equilibrium dissociation constant (KD) is then determined as the ratio of koff/kon.

In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays

The in vitro pharmacological activity of HPN217 was assessed using T-cell-dependent cellular cytotoxicity (TDCC) assays.[2] These assays are designed to measure the ability of HPN217 to mediate the killing of target cancer cells by T-cells. A typical protocol would include:

-

Cell Culture: Target multiple myeloma cells expressing BCMA and effector T-cells (either from healthy donors or patients) are cultured.

-

Co-incubation: The target and effector cells are co-incubated at a specific effector-to-target (E:T) ratio in the presence of varying concentrations of HPN217.

-

Cytotoxicity Measurement: After a defined incubation period, the extent of target cell lysis is quantified. This can be done using various methods, such as:

-

Chromium-51 release assay: Target cells are pre-loaded with radioactive 51Cr. The amount of 51Cr released into the supernatant upon cell lysis is measured.

-

Lactate dehydrogenase (LDH) release assay: LDH is an enzyme that is released from damaged cells. Its activity in the supernatant is measured colorimetrically.

-

Flow cytometry-based assays: Target cells are labeled with a fluorescent dye, and the percentage of dead cells is determined by flow cytometry using a viability stain (e.g., propidium (B1200493) iodide or 7-AAD).

-

-

Data Analysis: The percentage of specific lysis is calculated for each HPN217 concentration, and the EC50 value (the concentration of HPN217 that induces 50% of the maximum cell killing) is determined. For HPN217, the EC50 values ranged from 0.05 to 0.7 nM.[2]

In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys

Pharmacokinetic (PK) properties of HPN217 were evaluated in cynomolgus monkeys.[1] A single dose of HPN217 was administered intravenously at 0.01, 0.1, or 1 mg/kg.[1] The general workflow for such a study is as follows:

-

Animal Dosing: A cohort of cynomolgus monkeys receives a single intravenous injection of HPN217 at a specified dose.

-

Blood Sampling: Blood samples are collected from the animals at multiple time points post-administration (e.g., pre-dose, and at various intervals over several days or weeks).

-

Serum/Plasma Preparation: The collected blood is processed to obtain serum or plasma.

-

Bioanalysis: The concentration of HPN217 in the serum or plasma samples is quantified using a validated analytical method, typically an enzyme-linked immunosorbent assay (ELISA) or a similar ligand-binding assay.

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key PK parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd), using non-compartmental or compartmental analysis software. The study found that HPN217 exhibited linear PK behavior over the tested dose range.[1]

Visualizing the Core Mechanisms and Workflows

HPN217 Mechanism of Action

Caption: HPN217 binds to serum albumin, extending its half-life. It then bridges T-cells and myeloma cells, leading to T-cell activation and tumor cell killing.

Experimental Workflow for Preclinical Pharmacokinetic Study

Caption: Workflow for determining the pharmacokinetic profile of HPN217 in cynomolgus monkeys.

Logical Relationship of Albumin Binding to Half-Life Extension

References

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]

- 5. onclive.com [onclive.com]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

Methodological & Application

Protocol for HPN217 Administration in Preclinical Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

HPN217 is an investigational tri-specific T-cell activating construct (TriTAC®) designed for the treatment of multiple myeloma.[1] It works by redirecting T-cells to kill tumor cells expressing B-cell maturation antigen (BCMA). This document provides detailed protocols for the preclinical administration of HPN217, covering its mechanism of action, in vitro efficacy, and in vivo xenograft studies.

Mechanism of Action

HPN217 is a single polypeptide chain with three distinct binding domains:

-

An N-terminal domain that binds to BCMA, a protein highly expressed on the surface of multiple myeloma cells.

-

A C-terminal domain that binds to the CD3 epsilon subunit of the T-cell receptor complex, engaging and activating T-cells.

-

A central domain that binds to human serum albumin (HSA), extending the molecule's half-life in circulation.[2]

This tri-specific design facilitates the formation of an immunological synapse between T-cells and BCMA-expressing tumor cells, leading to T-cell activation and subsequent lysis of the cancer cells.

Figure 1: HPN217 Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of HPN217.

Table 1: Binding Affinity of HPN217

| Target | Binding Affinity (KD) | Method |

| Human BCMA | 5.5 nM | Biolayer Interferometry |

| Human Serum Albumin | 6.0 nM | Biolayer Interferometry |

| Human CD3ε | 17 nM | Biolayer Interferometry |

Table 2: In Vitro Cytotoxicity of HPN217

| Cell Line | Description | EC50 Range | Assay |

| Multiple Myeloma Cell Lines | BCMA-expressing | 0.05 - 0.7 nM | TDCC |

Table 3: Pharmacokinetics of HPN217 in Cynomolgus Monkeys

| Dose | Half-life (t1/2) |

| 0.01, 0.1, or 1 mg/kg (single dose) | 64 - 85 hours |

Experimental Protocols

In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This protocol outlines the steps to assess the in vitro potency of HPN217 in mediating T-cell killing of BCMA-expressing multiple myeloma cells.

Figure 2: TDCC Experimental Workflow

Materials:

-

BCMA-positive multiple myeloma cell line (e.g., RPMI-8226)

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

HPN217

-

Complete RPMI-1640 media

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well flat-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Target Cell Preparation:

-

Culture RPMI-8226 cells in complete RPMI-1640 media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Harvest cells in their logarithmic growth phase.

-

Wash the cells with PBS and resuspend in assay medium.

-

Plate 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

-

-

Effector Cell Preparation:

-

Isolate T-cells from healthy human donor PBMCs using a negative selection kit.

-

Resuspend T-cells in assay medium.

-

-

Co-culture and Treatment:

-

Prepare serial dilutions of HPN217 in assay medium.

-

Add T-cells to the wells containing the target cells at an effector-to-target (E:T) ratio of 10:1.

-

Add the HPN217 dilutions to the appropriate wells. Include wells with target and effector cells only (no HPN217) as a negative control.

-

-

Incubation and Cytotoxicity Assessment:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis for each HPN217 concentration.

-

Plot the percentage of specific lysis against the HPN217 concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

-

In Vivo Multiple Myeloma Xenograft Model

This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of HPN217.[3]

Figure 3: In Vivo Xenograft Experimental Workflow

Materials:

-

RPMI-8226 or MOLP-8 multiple myeloma cell lines

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Matrigel®

-

HPN217

-

Vehicle control (e.g., sterile PBS)

-

Calipers

-

Animal balance

Protocol:

-

Cell Preparation and Implantation:

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width with calipers twice weekly.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[3]

-

-

HPN217 Administration:

-

Prepare the appropriate dilutions of HPN217 in a sterile vehicle.

-

Administer HPN217 to the treatment group via intravenous (IV) or intraperitoneal (IP) injection. The dosing schedule will depend on the specific study design.

-

Administer the vehicle control to the control group using the same route and schedule.

-

-

Monitoring and Efficacy Evaluation:

-

Continue to measure tumor volume and mouse body weight twice weekly.

-

Monitor the mice for any signs of toxicity.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000 mm³).[3]

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the HPN217-treated group compared to the control group.

-

Statistically analyze the differences in tumor volume and survival between the groups.

-

Cytokine Release Assay

This protocol is for assessing the potential of HPN217 to induce cytokine release from human PBMCs in vitro, a key safety assessment for T-cell engaging therapies.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

HPN217

-

BCMA-positive target cells (e.g., RPMI-8226)

-

Complete RPMI-1640 media

-

96-well round-bottom plates

-

Cytokine detection kit (e.g., Luminex or ELISA for IFN-γ, TNF-α, IL-6, IL-2, IL-10)

Protocol:

-

Cell Preparation:

-

Isolate PBMCs from healthy human donors.

-

Prepare target cells (RPMI-8226) as described in the TDCC protocol.

-

-

Assay Setup:

-

Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.

-

Add target cells at a 10:1 PBMC to target cell ratio.

-

Prepare serial dilutions of HPN217 and add to the wells. Include appropriate positive (e.g., anti-CD3/CD28 beads) and negative controls.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well for cytokine analysis.

-

-

Cytokine Measurement:

-

Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cytokine concentrations against the HPN217 concentrations to assess the dose-dependent induction of cytokine release.

-

Conclusion

These protocols provide a framework for the preclinical evaluation of HPN217. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this promising tri-specific T-cell engager for the treatment of multiple myeloma. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions.

References

Application Notes and Protocols for Measuring HPN217 Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key cell-based assays to measure the efficacy of HPN217, a tri-specific T-cell activating construct (TriTAC). HPN217 is designed to engage T-cells to kill multiple myeloma cells by simultaneously binding to B-cell maturation antigen (BCMA) on tumor cells, CD3 on T-cells, and human serum albumin (HSA) to extend its half-life.[1][2][3][4] The following protocols will guide researchers in assessing the primary functions of HPN217: inducing T-cell mediated cytotoxicity against target cancer cells, promoting T-cell activation, and stimulating cytokine release.

Mechanism of Action

HPN217 redirects a patient's own T-cells to recognize and eliminate BCMA-expressing multiple myeloma cells.[5] This is achieved through the formation of a synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent tumor cell lysis.[4]

References

- 1. protocols.io [protocols.io]

- 2. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 5. Harpoon Therapeutics Presents Preclinical Results for Novel T Cell Engagers HPN217 and HPN328 at AACR 2023 - BioSpace [biospace.com]

Application Notes and Protocols: Flow Cytometry Analysis of T-cell Activation by HPN217

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPN217 is a tri-specific T-cell activating construct (TriTAC®) designed for the treatment of multiple myeloma.[1] It targets three proteins: B-cell maturation antigen (BCMA) on myeloma cells, CD3 on T-cells, and human serum albumin.[2] The engagement of BCMA and CD3 by HPN217 brings T-cells into close proximity with myeloma cells, leading to T-cell activation and subsequent lysis of the cancer cells.[3] The binding to albumin extends the half-life of HPN217 in the circulation.[2] Monitoring the activation of T-cells is crucial for evaluating the pharmacodynamics and efficacy of HPN217. Flow cytometry is a powerful technique for this purpose, allowing for the precise quantification of T-cell activation markers on different T-cell subsets.

Mechanism of Action of HPN217

HPN217 is a single polypeptide chain with three binding domains.[3] One domain binds to BCMA, which is highly expressed on the surface of multiple myeloma cells.[4] Another domain binds to the CD3 epsilon chain of the T-cell receptor (TCR) complex on T-cells.[3] This dual binding creates a synapse between the T-cell and the tumor cell. The engagement of CD3 triggers a signaling cascade within the T-cell, leading to its activation. This activation is independent of the traditional major histocompatibility complex (MHC) presentation of antigens. Activated T-cells then release cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target myeloma cells.[2] The third domain of HPN217 binds to serum albumin, which significantly extends its plasma half-life, allowing for less frequent dosing.[2]

Experimental Protocols

This section provides a detailed protocol for the analysis of T-cell activation by HPN217 using flow cytometry.

Experimental Workflow

The overall workflow involves isolating peripheral blood mononuclear cells (PBMCs), co-culturing them with BCMA-positive target cells in the presence of HPN217, staining for T-cell activation markers, and acquiring data on a flow cytometer.

Materials and Reagents

-

Cells:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

BCMA-positive multiple myeloma cell line (e.g., NCI-H929, RPMI-8226)

-

-

Reagents:

-

HPN217

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Phosphate-buffered saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc Block (e.g., Human TruStain FcX™)

-

Fluorescently labeled antibodies (see Table 1 for a suggested panel)

-

Viability dye (e.g., 7-AAD or a fixable viability dye)

-

Suggested Flow Cytometry Antibody Panel

| Marker | Fluorochrome | Clone | Purpose |

| CD3 | PE-Cy7 | UCHT1 | Pan T-cell marker |

| CD4 | APC | RPA-T4 | Helper T-cell marker |

| CD8 | PerCP-Cy5.5 | SK1 | Cytotoxic T-cell marker |

| CD69 | PE | FN50 | Early T-cell activation marker |

| CD25 | FITC | M-A251 | Mid-stage T-cell activation marker |

Protocol: T-cell Dependent Cellular Cytotoxicity (TDCC) and Activation Assay

-

Isolation of PBMCs:

-

Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

-

Preparation of Target Cells:

-

Culture the BCMA-positive multiple myeloma cell line in complete RPMI-1640 medium.

-

Harvest the cells during the logarithmic growth phase.

-

Wash the cells with PBS and resuspend in complete RPMI-1640 medium.

-

Count the cells and assess viability.

-

-

Co-culture and HPN217 Treatment:

-

Plate the BCMA-positive target cells in a 96-well U-bottom plate at a density of 2 x 10^4 cells per well.

-

Add PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1 (2 x 10^5 PBMCs per well).

-

Prepare serial dilutions of HPN217 in complete RPMI-1640 medium.

-

Add the HPN217 dilutions to the appropriate wells. Include a no-HPN217 control.

-

The final volume in each well should be 200 µL.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 hours.

-

-

Flow Cytometry Staining:

-

After incubation, gently resuspend the cells in each well.

-

Transfer the cell suspension to 5 mL FACS tubes or a 96-well V-bottom plate.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge again.

-

Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at room temperature.

-

Prepare a cocktail of the fluorescently labeled antibodies (CD3, CD4, CD8, CD69, CD25) at pre-titrated optimal concentrations in Flow Cytometry Staining Buffer.

-

Add 50 µL of the antibody cocktail to each tube/well and vortex gently.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

-

Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer containing a viability dye.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.

-

Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).

-

Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).

-

Gate on viable, single lymphocytes based on forward and side scatter properties and the viability dye.

-

Within the lymphocyte gate, identify CD3+ T-cells.

-

Further gate on CD4+ and CD8+ T-cell subsets.

-

Determine the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations for each HPN217 concentration.

-

Data Presentation

The following table presents illustrative data demonstrating the expected dose-dependent increase in T-cell activation markers following treatment with HPN217.

Table 2: Illustrative Data of HPN217-mediated T-cell Activation

| HPN217 Concentration (ng/mL) | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |

| 0 (Control) | 2.5 | 3.1 | 2.8 | 3.5 |

| 0.1 | 15.2 | 8.5 | 18.9 | 10.2 |

| 1 | 45.8 | 25.1 | 52.3 | 30.7 |

| 10 | 78.3 | 55.6 | 85.1 | 62.4 |

| 100 | 85.1 | 68.2 | 92.4 | 75.9 |

| 1000 | 86.2 | 70.5 | 93.1 | 78.3 |

Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of T-cell activation induced by HPN217 using flow cytometry. The provided methodology and illustrative data can serve as a valuable resource for researchers and scientists in the field of immunotherapy and drug development to assess the in vitro activity of HPN217 and similar T-cell engaging therapies. The accurate quantification of T-cell activation is a critical component in the preclinical and clinical development of such promising cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Harpoon Therapeutics Announces Poster Presentations and Publication of Abstracts for AACR Annual Meeting 2021 - BioSpace [biospace.com]

- 3. Harpoon Therapeutics Presents HPN217 Interim Phase 1 Data at the IMS Annual Meeting - BioSpace [biospace.com]

- 4. Harpoon Therapeutics Announces Data from Poster Presentations at the AACR Annual Meeting 2021 - BioSpace [biospace.com]

HPN217 Application Notes and Protocols for Phase 1 Clinical Investigations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing strategies, experimental protocols, and underlying mechanism of action for HPN217 as investigated in its Phase 1 clinical trials. The information is intended to guide further research and development of this novel therapeutic agent.

Introduction to HPN217

HPN217 is a tri-specific T-cell activating construct (TriTAC) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] It is a recombinant polypeptide of approximately 50kDa with three binding domains: one targeting B-cell maturation antigen (BCMA) on myeloma cells, one engaging CD3 on T-cells to activate an immune response, and a third binding to human serum albumin (HSA) to extend the molecule's half-life.[1][2] This tri-specific design facilitates the formation of a cytolytic synapse between T-cells and tumor cells, leading to T-cell activation and subsequent lysis of the myeloma cells.[1][3]

Mechanism of Action: Signaling Pathway

HPN217's mechanism of action is centered on redirecting T-cells to kill BCMA-expressing multiple myeloma cells. The simultaneous binding to CD3 on a T-cell and BCMA on a myeloma cell brings the two cells into close proximity, triggering T-cell activation, cytokine release, and tumor cell lysis. The albumin-binding domain contributes to a prolonged serum half-life, allowing for less frequent dosing.[1][2]

Caption: Mechanism of action of HPN217.

Phase 1 Clinical Trial Dosing Strategies (NCT04184050)

The Phase 1 study (NCT04184050) was an open-label, multicenter, dose-escalation and expansion trial designed to evaluate the safety, tolerability, and pharmacokinetics of HPN217 in patients with RRMM who have received at least three prior therapies.[1][2] The trial explored both fixed-dose and step-dose regimens.[4]

Dose Escalation and Expansion Cohorts

The study enrolled 97 patients across 15 dose-escalation cohorts and three expansion regimens.[5] Dosing ranged from 2.15 mg to 24 mg.[2] A maximum tolerated dose (MTD) was not reached with the step-up dosing approach. The Recommended Phase 2 Dose (RP2D) was established at 12 mg.[6]

| Dose Strategy | Dose Levels Explored | Key Findings |

| Fixed-Dose | Ranged from 5 µ g/week to 2860 µ g/week .[7] | Informed initial safety and tolerability. Two dose-limiting toxicities (DLTs) of transaminitis were reported at 2860 µg/wk.[8] |

| Step-Dose | Priming doses followed by target doses up to 24 mg.[4][8] | Maintained tolerability while allowing for higher target doses.[4] |

| Expansion Regimens | 12 mg weekly; 24 mg every 2 weeks; 24 mg weekly for 1 cycle then every 2 weeks.[8] | To further evaluate safety and efficacy of the most promising regimens. |

Clinical Efficacy at Higher Dose Levels

Data from the higher dose cohorts (12 mg and 24 mg) demonstrated significant clinical activity.

| Dose Cohort(s) | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Median Time to First Response |

| 12 mg | 63% (12/19)[5] | 53% (10/19) | 1.2 months |

| 12 mg and 24 mg (combined) | 77% (10/13)[2][4] | Not explicitly stated for the combined cohort. | 1.2 months[6] |

Safety and Tolerability

HPN217 was generally well-tolerated. The most common treatment-emergent adverse event was Cytokine Release Syndrome (CRS).

| Dose Cohort(s) | Incidence of CRS | CRS Grade | Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) |

| 12 mg | 16%[5] | All Grade 1-2 | No events observed.[6] |

| 12 mg and 24 mg (step-dose) | 29%[2] | Primarily Grade 1-2[2] | No events observed.[2] |

Experimental Protocols

The following are generalized protocols for key assays used in the preclinical and clinical evaluation of HPN217.

Protocol 1: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay evaluates the in vitro potency of HPN217 to mediate T-cell killing of BCMA-expressing target cells.

1. Materials and Reagents:

-

BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) as target cells.

-

Healthy donor peripheral blood mononuclear cells (PBMCs) as a source of effector T-cells.

-

HPN217 at various concentrations.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

A method for quantifying cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a flow cytometry-based method with viability dyes).[9]

2. Procedure:

-

Target Cell Preparation: Culture BCMA-positive myeloma cells to a healthy, logarithmic growth phase. On the day of the assay, harvest, wash, and resuspend the cells at a known concentration.

-

Effector Cell Preparation: Isolate T-cells from healthy donor PBMCs.

-

Assay Setup: In a 96-well plate, co-culture the target cells and effector T-cells at a specified Effector-to-Target (E:T) ratio (e.g., 10:1).[10]

-

Treatment: Add HPN217 at a range of concentrations to the co-culture wells. Include control wells with no HPN217.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 48 hours).[9]

-

Data Acquisition: Measure target cell viability using a chosen method. For luminescent assays, add the reagent and measure signal on a plate reader. For flow cytometry, stain with a viability dye and analyze the target cell population.[10]

-

Data Analysis: Calculate the percentage of specific lysis for each HPN217 concentration and determine the EC50 value.

Caption: Workflow for a T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay.

Protocol 2: Flow Cytometry for BCMA and CD3 Binding

This protocol assesses the binding of HPN217 to its target antigens on myeloma cells and T-cells.

1. Materials and Reagents:

-

BCMA-positive myeloma cells and CD3-positive T-cells (or a T-cell line like Jurkat).[11]

-

HPN217 at various concentrations.

-

A fluorescently labeled secondary antibody that detects the HPN217 construct (e.g., anti-human IgG).[11]

-

Flow cytometry buffer (e.g., PBS with 2% FBS).

-

A flow cytometer.

2. Procedure:

-

Cell Preparation: Harvest and wash the target cells (myeloma cells or T-cells) and resuspend them in flow cytometry buffer at a concentration of approximately 1x10^6 cells/mL.

-

Primary Staining: Aliquot cells into tubes or a 96-well plate. Add HPN217 at various concentrations and incubate on ice for 30-60 minutes. Include a no-HPN217 control.

-

Washing: Wash the cells with cold flow cytometry buffer to remove unbound HPN217.

-

Secondary Staining: Resuspend the cells in a solution containing the fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.

-

Final Wash: Wash the cells again to remove unbound secondary antibody.

-

Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of the cell population at different HPN217 concentrations to determine binding affinity.

Protocol 3: Phase 1 Clinical Trial (NCT04184050) - Study Design

This protocol outlines the key elements of the Phase 1 clinical trial for HPN217.

1. Study Objectives:

-

Primary: To evaluate the safety and tolerability of HPN217, determine the MTD, and identify the RP2D.[2]

-

Secondary: To assess the pharmacokinetic profile, immunogenicity, and preliminary anti-myeloma activity of HPN217.[8]

2. Patient Population:

-

Patients with relapsed/refractory multiple myeloma who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody.[1][2]

3. Treatment Plan:

-

HPN217 is administered as an intravenous (IV) infusion.[1]

-

Dose Escalation: Patients are enrolled in cohorts receiving escalating doses of HPN217, either as a fixed dose or a step-dose regimen, to determine the MTD. A conventional 3+3 design is used.[1]

-

Dose Expansion: Once the RP2D is identified, additional patients are enrolled to further evaluate the safety and efficacy at this dose.

-

Treatment Cycles: HPN217 is administered weekly in 21-day cycles.[1]

4. Key Assessments:

-

Safety: Monitoring of adverse events (AEs), graded according to CTCAE v5.0. CRS and ICANS are graded according to ASTCT criteria.[8]

-

Efficacy: Tumor response is assessed according to the International Myeloma Working Group (IMWG) criteria.[8]

-

Pharmacokinetics: Blood samples are collected to measure HPN217 concentrations over time.

-

Pharmacodynamics: Biomarkers of T-cell activation and changes in soluble BCMA are monitored.[2]

Caption: Workflow of the HPN217 Phase 1 Clinical Trial (NCT04184050).

References

- 1. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. onclive.com [onclive.com]

- 5. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Study of HPN217 in Participants With Relapsed/Refractory Multiple Myeloma MK-4002 (MK-4002-001) [clin.larvol.com]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. T cell-Dependent Cellular Cytotoxicity (TDCC) Assay | iQ Biosciences [iqbiosciences.com]

- 11. Development of a T cell-redirecting bispecific antibody targeting B-cell maturation antigen for the suppression of multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Establishing a Patient-Derived Xenograft (PDX) Model for Preclinical Evaluation of HPN217 in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematologic malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. Patient-Derived Xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, have emerged as a critical platform in preclinical oncology research. These models preserve the genomic and phenotypic heterogeneity of the original tumor, offering a more predictive in vivo system for evaluating novel therapeutics compared to traditional cell line-derived xenografts.

HPN217 is a novel trispecific T-cell activating construct (TriTAC) designed for the treatment of multiple myeloma. It engages T-cells via the CD3 receptor and directs their cytotoxic activity against myeloma cells by targeting the B-cell maturation antigen (BCMA), which is highly expressed on the surface of malignant plasma cells.[1][2] The third arm of HPN217 binds to serum albumin, extending the molecule's half-life and allowing for less frequent dosing.[1][2] This application note provides a comprehensive guide to establishing a multiple myeloma PDX model and utilizing it to assess the preclinical efficacy and pharmacodynamics of HPN217.

HPN217 Mechanism of Action

HPN217's therapeutic strategy is based on redirecting the patient's own T-cells to identify and eliminate tumor cells. By simultaneously binding to CD3 on T-cells and BCMA on myeloma cells, HPN217 forms a cytolytic synapse, leading to T-cell activation, proliferation, and potent, targeted killing of the cancer cells.

Experimental Protocols

Protocol 1: Establishment of a Multiple Myeloma PDX Model

This protocol details the establishment of a disseminated, systemic multiple myeloma PDX model from patient bone marrow aspirates.

Materials:

-

Animals: 6-8 week old immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG).

-

Patient Sample: Fresh bone marrow aspirate from a multiple myeloma patient, collected with informed consent.

-

Reagents: Ficoll-Paque PLUS, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, Red Blood Cell (RBC) Lysis Buffer, Trypan Blue.

-

Equipment: Sterile biosafety cabinet, centrifuge, 37°C incubator with 5% CO₂, syringes and needles.

Procedure:

-

Mononuclear Cell (MNC) Isolation:

-

Within 2 hours of collection, dilute the bone marrow aspirate 1:1 with RPMI-1640 medium.

-

Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the MNCs from the plasma-Ficoll interface.

-

Wash the MNCs twice with RPMI-1640.

-

-

Cell Preparation for Injection:

-

Resuspend the MNC pellet in RBC Lysis Buffer and incubate for 5 minutes to remove any remaining red blood cells.

-

Wash the cells again with PBS.

-

Perform a cell count using Trypan Blue exclusion to determine viability. Cell viability should be >90%.

-

Resuspend the cells in sterile PBS at a concentration of 2.5-5 x 10⁷ viable cells/mL.

-

-

Engraftment:

-

Inject each mouse intravenously (via the tail vein) with 100-200 µL of the cell suspension (2.5-5 x 10⁶ cells per mouse).[1]

-

Monitor mice weekly for signs of disease progression (e.g., weight loss, hind limb paralysis, general morbidity).

-

-

Model Validation:

-

Starting 4 weeks post-injection, bleed mice periodically to monitor for the presence of human monoclonal protein (M-protein) in the serum via serum protein electrophoresis (SPEP).

-

Confirm engraftment by flow cytometric analysis of peripheral blood or bone marrow aspirates for human CD138+ myeloma cells.

-

Once established, tumor tissue can be passaged to subsequent cohorts of mice for expansion.

-

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to HPN217 in Myeloma Cells

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to HPN217 (odronextamab) in multiple myeloma (MM) cells.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding HPN217, its mechanism of action, and potential reasons for observing resistance in experimental models.

Q1: What is HPN217 and how does it work?

HPN217, also known as odronextamab, is a trispecific T-cell activating construct (TriTAC®) that targets B-cell maturation antigen (BCMA) on multiple myeloma cells.[1][2] It is a recombinant polypeptide with three binding domains: one that binds to BCMA on myeloma cells, one that binds to CD3 on T-cells, and one that binds to human serum albumin to extend its half-life.[1][3] This dual targeting of BCMA and CD3 brings T-cells into close proximity with myeloma cells, leading to T-cell activation and subsequent killing of the cancer cells.[1]

Q2: What are the typical overall response rates (ORR) observed with HPN217 in clinical trials?

In a Phase 1 study for relapsed/refractory multiple myeloma (RRMM), HPN217 demonstrated an overall response rate (ORR) of 63% in patients treated at the 12 mg dose, with 53% of these patients achieving a very good partial response (VGPR) or better.[4] At higher doses of 12 mg or 24 mg, a step-dosing regimen produced an ORR of 77%.[1]

Q3: What are the primary known mechanisms of resistance to BCMA-targeted therapies like HPN217?

Resistance to BCMA-targeted therapies, including bispecific antibodies like HPN217, can arise from several factors:

-

Antigen Loss or Downregulation: Myeloma cells can reduce the expression of BCMA on their surface, making them less visible to HPN217.[5]

-

Soluble BCMA (sBCMA): The extracellular domain of BCMA can be cleaved from the cell surface by an enzyme called γ-secretase, releasing soluble BCMA into the circulation.[6][7] High levels of sBCMA can act as a decoy, binding to HPN217 and preventing it from engaging with myeloma cells.[6]

-

T-cell Exhaustion: Prolonged stimulation of T-cells by bispecific antibodies can lead to a state of exhaustion, characterized by reduced effector function and proliferation.[8]

Section 2: Troubleshooting Guide

This guide provides a question-and-answer format to help researchers troubleshoot common issues encountered during in vitro and in vivo experiments with HPN217.

Problem 1: Reduced or no cytotoxicity of HPN217 observed in our myeloma cell line model.

-

Question: We are not seeing the expected level of HPN217-mediated cytotoxicity in our in vitro assays. What could be the reason?

-

Answer: There are several potential reasons for reduced efficacy. We recommend a stepwise investigation:

-

Confirm BCMA Expression: Verify the surface expression of BCMA on your myeloma cell line. Low or absent BCMA is a primary cause of resistance.

-

Assess for Soluble BCMA: High levels of sBCMA in your cell culture supernatant could be neutralizing HPN217.

-

Evaluate T-cell Health and Activation: The cytotoxic activity of HPN217 is dependent on healthy, functional T-cells.

-

-

Workflow for Investigating Reduced Cytotoxicity:

A stepwise guide to troubleshooting reduced HPN217 efficacy.

Problem 2: Myeloma cells develop resistance to HPN217 over time.

-

Question: Our initially sensitive myeloma cell line is showing signs of acquired resistance to HPN217 after prolonged exposure. What are the likely causes and how can we investigate them?

-

Answer: Acquired resistance often involves changes in the tumor cells or the effector T-cells. Key areas to investigate are:

-

BCMA Antigen Modulation: Prolonged treatment can select for cells with lower BCMA expression.

-

T-cell Exhaustion: Continuous T-cell activation can lead to an exhausted phenotype, rendering them less effective.

-

-

Signaling Pathway Implicated in BCMA Regulation and T-cell Engagement:

HPN217 mechanism and resistance pathways.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to investigate HPN217 resistance.

3.1 Protocol: Quantification of BCMA Surface Expression by Flow Cytometry

This protocol allows for the quantitative analysis of BCMA expression on myeloma cells.

-

Cell Preparation:

-

Harvest myeloma cells and wash with PBS.

-

Resuspend cells in FACS buffer (PBS with 2% FBS) at a concentration of 1x10^6 cells/mL.

-

-

Staining:

-

To 100 µL of cell suspension, add a fluorochrome-conjugated anti-BCMA antibody at the manufacturer's recommended concentration.

-

Include an isotype control in a separate tube.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.

-

-

Acquisition:

-

Resuspend cells in 300 µL of FACS buffer.

-

Acquire events on a flow cytometer.

-

-

Data Analysis:

-

Gate on the myeloma cell population based on forward and side scatter.

-

Determine the percentage of BCMA-positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.

-

3.2 Protocol: T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of HPN217 to induce T-cell-mediated killing of myeloma cells.

-

Cell Preparation:

-

Target Cells (Myeloma): Harvest and resuspend at 1x10^5 cells/mL in assay medium (e.g., RPMI + 10% FBS).

-

Effector Cells (T-cells): Isolate T-cells from healthy donor PBMCs and resuspend at a concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 10:1).

-

-

Assay Setup (96-well plate):

-

Add 50 µL of target cells to each well (5,000 cells/well).

-

Add serial dilutions of HPN217 (10 µL of 10x concentrated solution).

-